Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride
Description
This compound is a pyrrolidine carboxylate derivative with a stereospecific (3S,4R) configuration. Its structure includes a 2-chloro-4-methylphenyl substituent on the pyrrolidine ring and a methyl ester group at position 2. The hydrochloride salt enhances solubility and stability, making it relevant for pharmaceutical applications.
Properties
IUPAC Name |
methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2.ClH/c1-8-3-4-9(12(14)5-8)10-6-15-7-11(10)13(16)17-2;/h3-5,10-11,15H,6-7H2,1-2H3;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMREIJJDYBFTE-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNCC2C(=O)OC)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Substitution with 2-chloro-4-methylphenyl Group:
Esterification: The carboxylate ester is formed through an esterification reaction, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical structure is characterized by a pyrrolidine ring with a carboxylate group and a chloro-substituted phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 267.73 g/mol. The compound is typically available in hydrochloride salt form, enhancing its solubility and stability for various applications.
Neuropharmacology
Recent studies have indicated that derivatives of pyrrolidine compounds, including methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride, exhibit neurotropic effects. These compounds promote neurite outgrowth and neuronal repair mechanisms, making them candidates for treating neurodegenerative diseases and peripheral nerve injuries. For instance, research on similar compounds has shown their potential in enhancing neuronal repair following spinal cord injuries through the regulation of neurite outgrowth .
Antitumor Activity
Pyrrolidine derivatives have been investigated for their antitumor properties. The structural features of this compound may contribute to its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. Studies suggest that compounds with similar configurations can selectively inhibit certain kinases involved in tumorigenesis, thus presenting a promising avenue for cancer therapy .
Analgesic Properties
The compound has also been explored for its analgesic effects. Some related pyrrolidine derivatives have demonstrated efficacy in pain management by modulating neurotransmitter systems involved in pain perception. This application is particularly relevant for developing new analgesics that can alleviate chronic pain conditions without the side effects associated with traditional opioids.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available precursors. The methodologies often include alkylation reactions followed by cyclization processes to construct the pyrrolidine framework. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in pharmacology. Preliminary toxicological assessments suggest that while the compound can be harmful if ingested or if it comes into contact with skin, it does not exhibit significant acute toxicity at therapeutic doses . Comprehensive studies are required to evaluate its long-term safety and potential side effects.
Case Studies and Research Findings
Several case studies highlight the effectiveness of similar pyrrolidine derivatives in clinical settings:
- Neurotropic Drug Development : In vitro studies using PC12 neuronal models have shown that certain derivatives promote significant neurite outgrowth, indicating their potential as neurotropic agents for conditions like polyneuropathy .
- Cancer Treatment Trials : Clinical trials involving pyrrolidine-based compounds have reported positive outcomes in inhibiting tumor growth in specific cancer types, supporting further investigation into their therapeutic mechanisms .
Mechanism of Action
The mechanism by which Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- Stereochemistry : The (3S,4R) configuration of the target compound may offer superior binding affinity in chiral environments compared to its enantiomers or diastereomers .
- Substituent Effects : The 2-chloro-4-methylphenyl group provides a unique electronic profile, balancing electron-withdrawing (Cl) and electron-donating (CH₃) effects, which could optimize interactions with hydrophobic pockets in biological targets .
- Salt Form : The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug candidates .
Biological Activity
Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H12ClNO2
- Molecular Weight : 225.67 g/mol
- CAS Number : 1047651-79-5
The compound features a pyrrolidine structure with a chloro-substituted phenyl group, which is crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, particularly in the context of neuropharmacology and oncology. The presence of the chloro-substituent enhances its binding affinity to certain receptors, potentially influencing neurotransmitter systems.
Binding Affinity Studies
A study examining the structure-activity relationship (SAR) of similar compounds found that halogenated phenyl groups significantly improve binding affinity to NMDA receptors. For instance, compounds with a 4-chloro substituent demonstrated a Ki value of 0.63 μM for NMDA receptor binding, suggesting that Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride may exhibit similar properties .
Anticancer Properties
In vitro studies have shown that Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride can induce apoptosis in cancer cell lines. A notable study reported that treatment with this compound resulted in a significant increase in caspase-3 activation, a marker for apoptosis, across multiple breast cancer cell lines including MDA-MB-231 and Hs 578T .
| Cell Line | Caspase-3 Activation (Fold Increase) |
|---|---|
| MDA-MB-231 | 7.99 |
| Hs 578T | 2.13 |
| BT-20 | 1.06 |
This data indicates a dose-dependent response where higher concentrations correlate with increased apoptotic signaling.
Neuropharmacological Effects
The compound's interaction with glutamate receptors suggests potential applications in treating neurological disorders. Preliminary findings indicate that it may function as an antagonist at specific ionotropic glutamate receptors, potentially modulating excitatory neurotransmission .
Case Studies
-
Study on Apoptosis Induction :
- Objective : To evaluate the apoptotic effects of Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride on breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound for 72 hours.
- Results : Significant induction of apoptosis was observed, particularly in triple-negative breast cancer cells.
-
Neuropharmacological Assessment :
- Objective : To assess the binding affinity to NMDA receptors.
- Method : Radiolabeled ligand binding assays were conducted.
- Results : The compound exhibited high affinity for NMDA receptors, indicating potential therapeutic effects in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for assessing the purity and stereochemical integrity of this compound?
- Methodological Answer :
- HPLC-UV : Use reverse-phase HPLC with UV detection at 206 nm for purity assessment. Adjust mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .
- 1H NMR : Confirm stereochemistry and detect residual solvents (e.g., acetone at 0.2% in some batches) by integrating proton signals corresponding to the chiral centers and aromatic substituents .
- LC/MS : Validate molecular weight via electrospray ionization (ESI-MS), observing the [M+H]<sup>+</sup> ion (e.g., 312.4 amu for related compounds) .
Q. How is the crystal structure of this compound determined in academic research?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Apply direct methods via SHELXS or SHELXD for phase determination .
- Refinement : Refine coordinates and displacement parameters using SHELXL, leveraging high-resolution data (e.g., <1.0 Å) to resolve chiral centers and hydrogen-bonding networks .
Q. What are the critical storage conditions to maintain compound stability for biological assays?
- Methodological Answer :
- Storage : Protect from moisture and light by storing in amber vials with desiccants at -20°C. For long-term stability, consider lyophilization with cryoprotectants (e.g., trehalose) .
- Handling : Prepare fresh solutions in degassed solvents (e.g., DMSO) to minimize oxidation. Confirm stability via periodic LC-MS checks .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing hydrochloride salts of pyrrolidine derivatives?
- Methodological Answer :
- Salt Formation : Use concentrated HCl (36.5%) in water at elevated temperatures (93–96°C) for 17 hours to ensure complete protonation of the amine group .
- Workup : Precipitate the hydrochloride salt by cooling the reaction mixture, followed by filtration and washing with cold ether to remove unreacted precursors .
- Yield Improvement : Screen counterion sources (e.g., HCl gas vs. aqueous HCl) and solvent systems (e.g., THF/water mixtures) to enhance crystallinity .
Q. What strategies resolve contradictions between computational conformational predictions and experimental data?
- Methodological Answer :
- DFT Modeling : Compare gas-phase DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for water) to assess solvation effects on conformation .
- Experimental Validation : Perform variable-temperature NMR or SCXRD to identify dominant conformers in solution vs. solid state .
- Dynamics Simulations : Run molecular dynamics (MD) simulations in explicit solvent to map free-energy landscapes and identify metastable states .
Q. How can discrepancies in biological activity data between research groups be systematically addressed?
- Methodological Answer :
- Compound Integrity : Cross-validate purity and stereochemistry using orthogonal methods (e.g., chiral HPLC, CD spectroscopy) .
- Assay Conditions : Standardize protocols for cell permeability (e.g., serum-free media), incubation times, and endpoint measurements (e.g., IC50 vs. EC50) .
- Data Normalization : Include internal controls (e.g., reference inhibitors) and report activity as mean ± SEM across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
